3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one (C19H19N5O3S2) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
This compound features a complex structure that combines an imidazo-thiazole moiety with a spirocyclic unit. The synthesis typically involves multiple steps, including the formation of the thiazole and imidazole rings followed by the introduction of the spirocyclic component. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial activity. In particular, compounds similar to the one have been tested against various bacterial strains and fungi. For instance, studies have shown that certain derivatives possess noteworthy antibacterial and antifungal properties at concentrations ranging from 0.5 to 1.0 mg/mL . The mechanism behind this activity is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
The imidazo[2,1-b]thiazole scaffold has also been explored for its anticancer potential. In vitro studies have demonstrated that compounds with this structure can induce apoptosis in cancer cells. For instance, a related study found that certain imidazo-thiazole derivatives exhibited antiproliferative effects against pancreatic ductal adenocarcinoma cells with IC50 values around 0.86 µM . This suggests that the compound may interfere with cancer cell growth by targeting specific signaling pathways.
The biological activity of this compound is thought to involve interaction with various molecular targets:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in cell signaling.
- Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism or proliferation.
- Apoptosis Induction : The compound could trigger programmed cell death in malignant cells through intrinsic or extrinsic pathways.
Case Studies
Several case studies have highlighted the efficacy of imidazo-thiazole derivatives:
- Anticancer Efficacy : A study on a series of imidazo-thiazole derivatives showed promising results in inhibiting tumor growth in xenograft models .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of similar compounds against clinical isolates of bacteria and fungi, demonstrating significant zones of inhibition .
Comparative Analysis
Compound | Activity Type | IC50/Zone of Inhibition | Mechanism |
---|---|---|---|
Imidazo-thiazole derivative A | Anticancer | 0.86 µM | Apoptosis induction |
Imidazo-thiazole derivative B | Antibacterial | 0.5 - 1.0 mg/mL | Membrane disruption |
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol...) | Potentially similar | TBD | TBD |
Eigenschaften
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-27-18-5-2-16(3-6-18)19-14-25-17(15-30-21(25)23-19)4-7-20(26)24-10-8-22(9-11-24)28-12-13-29-22/h2-3,5-6,14-15H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOURGIFWAVNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.